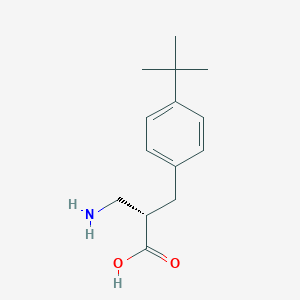

(s)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid

Description

(S)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid is a chiral β-amino acid derivative characterized by a tert-butyl-substituted benzyl group at the C2 position and a carboxylic acid group at the C1 position. The amino and carboxylic acid groups enable participation in hydrogen bonding and ionic interactions, making it a candidate for peptide mimetics or enzyme inhibitors.

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

(2S)-2-(aminomethyl)-3-(4-tert-butylphenyl)propanoic acid |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)12-6-4-10(5-7-12)8-11(9-15)13(16)17/h4-7,11H,8-9,15H2,1-3H3,(H,16,17)/t11-/m0/s1 |

InChI Key |

FYGHTYXZPMGFJL-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@@H](CN)C(=O)O |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(CN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, which proceeds smoothly under metal-free conditions . Another method involves the use of flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic conditions.

Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Derivatives with different functional groups.

Scientific Research Applications

(s)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences in molecular features between the target compound and analogs:

Key Observations :

- Polarity : Compound 8-2 contains three methoxycarbonyl groups, enhancing polarity compared to the tert-butyl group in the target compound. However, ester groups may reduce metabolic stability .

- Amino Group Protection: The Boc group in Compound 21 contrasts with the free amino group in the target compound, suggesting divergent applications (e.g., peptide synthesis vs. direct bioactivity).

Physicochemical Properties

*Lipophilicity estimates are based on substituent contributions.

Analysis :

- Compound 8-2’s solubility in chloroform aligns with its ester-dominated structure, whereas the target compound’s amino and carboxylic acid groups may favor solubility in polar aprotic solvents .

Biological Activity

(S)-3-Amino-2-(4-(tert-butyl)benzyl)propanoic acid, often referred to as Boc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid when protected with a Boc group, is a compound that has garnered attention in the fields of medicinal chemistry and peptide synthesis. Its unique structural features, particularly the bulky tert-butyl group, enhance its lipophilicity and sterics, making it an essential building block in the development of peptide-based drugs and therapeutic agents.

The molecular formula for this compound is . The presence of the tert-butyl group contributes to its unique reactivity profile, allowing for specific interactions with enzymes and receptors within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Peptide Synthesis : It serves as a key component in creating peptide-based drugs.

- Protein-Protein Interactions : The compound plays a role in studying enzyme-substrate dynamics and protein interactions.

- Therapeutic Applications : Its structural characteristics make it a valuable asset in drug design and development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can influence cellular processes and biochemical pathways. The bulky tert-butyl side chain enhances its binding affinity to certain receptors, which is crucial for its effectiveness as a therapeutic agent.

Case Study 1: Peptide-Based Drug Development

In a study focusing on peptide synthesis, Boc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid was utilized to create novel peptides with enhanced stability and bioactivity. The resulting peptides demonstrated improved binding affinity to target proteins compared to those synthesized without this compound. This underscores the importance of structural modifications in optimizing therapeutic efficacy .

Case Study 2: Enzyme Interaction Studies

Another investigation explored the interaction of this compound with bacterial collagenases. The compound was found to inhibit collagenase activity effectively, suggesting potential applications in treating conditions associated with excessive collagen degradation. The inhibition constants (K values) were measured, demonstrating significant potency against various bacterial strains .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Boc-3-amino-2-benzylpropionic acid | Lacks tert-butyl group; simpler structure | Limited peptide synthesis applications | |

| Boc-β-homophenylalanine | Contains a phenyl group; different side chain | Moderate activity in enzyme inhibition | |

| (S)-3-Amino-2-tert-butoxycarbonylamino-propionic Acid | Different protecting group; less bulky | Lower reactivity in peptide synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.